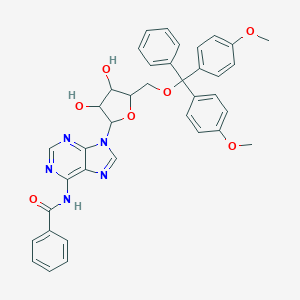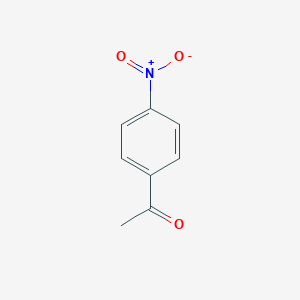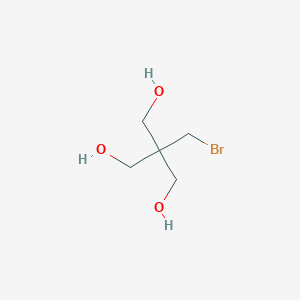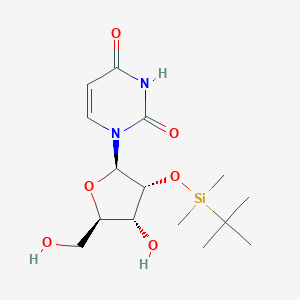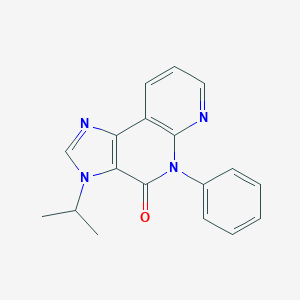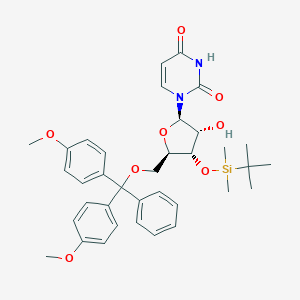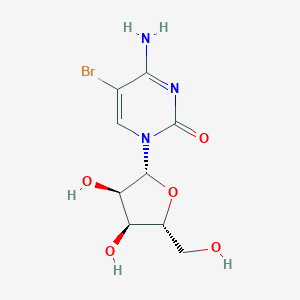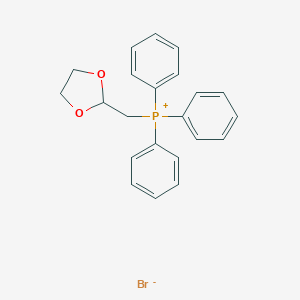
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Vue d'ensemble
Description
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C22H22BrO2P and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is used as a reactant in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reaction .
Mode of Action
The compound is often used as a reactant in organic synthesis, indicating that it interacts with other molecules to form new compounds . The exact mode of action would depend on the specific reaction and the other reactants involved.
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways .
Pharmacokinetics
It is soluble in organic solvents such as ether and alcohol, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The compound has been used as a reactant in the synthesis of various compounds, including a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and KN-93, an inhibitor of calmodulin kinase II . Therefore, the molecular and cellular effects of its action would depend on the specific compounds it helps to synthesize.
Action Environment
The action, efficacy, and stability of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be influenced by environmental factors such as temperature and pH. For example, it has been used in reactions at room temperature . Additionally, its solubility in different solvents suggests that the solvent environment could also influence its action .
Analyse Biochimique
Biochemical Properties
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide plays a significant role in biochemical reactions. It is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It also participates in various reactions such as the synthesis of organic phosphorus reagents and the esterification reaction of catalytic alkali .
Cellular Effects
It is known to be used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to participate in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known to be used in the synthesis of antitumor agents , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be used in the synthesis of organic phosphorus reagents , suggesting that it may interact with enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known to be soluble in organic solvents such as ether and alcohol but insoluble in water , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known to be used in the synthesis of organic phosphorus reagents , suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide typically involves a two-step process:
Formation of Triphenylphosphonium Bromide: Triphenylphosphine reacts with bromine or hydrogen bromide to form triphenylphosphonium bromide.
Reaction with 1,3-Dioxolane: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane under suitable conditions to form this compound[][1].
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Solvents: Reactions are typically carried out in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium or rhodium complexes are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with a halide nucleophile would yield a halogenated product, while reaction with an amine would yield an aminated product .
Applications De Recherche Scientifique
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide has several applications in scientific research:
Fluorescent Probes: It is used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Microwave-Assisted Synthesis: The compound is used in microwave-assisted synthesis of inhibitors for calmodulin kinase II, such as KN-93.
Ligand Preparation: It is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as sigma-1 receptor ligands.
Antitumor Agents: The compound is used in the synthesis of antitumor agents and regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Triphenylphosphoranylidene)acetaldehyde
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Benzyloxypropyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
Uniqueness
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is unique due to its specific structure, which includes a 1,3-dioxolane moiety. This structural feature allows it to participate in unique chemical transformations and makes it particularly useful in the preparation of fluorescent probes and other specialized applications .
Propriétés
IUPAC Name |
1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHRVQQUICVJDG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966950 | |
| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52509-14-5 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in organic synthesis?
A1: this compound serves as a precursor to the ylide, (1,3-dioxolan-2-ylmethylene)triphenylphosphorane. This ylide is a crucial reagent in Wittig reactions, enabling the synthesis of alkenes from aldehydes and ketones. Importantly, this reagent allows for the generation of masked α,β-unsaturated aldehydes. [] This approach provides a synthetic route to these valuable compounds while circumventing potential side reactions.
Q2: What is the structure and molecular formula of this compound?
A2: * Molecular Formula: C22H22BrO2P []* Structure: The molecule consists of a triphenylphosphonium group attached to a methyl group. This methyl group is further linked to the 2-position of a 1,3-dioxolane ring. A bromide ion acts as the counterion. []
Q3: Has this compound been used in medicinal chemistry research?
A3: Yes, a study utilized this compound in a multi-step synthesis of 3-substituted 1′-benzylspiro[[2]benzoxepine-1,4′-piperidines]. [] These compounds were then evaluated for their binding affinity to σ1 and σ2 receptors, targets relevant to various neurological and psychiatric disorders. This research highlights the versatility of this compound as a building block in the development of potentially bioactive molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)
